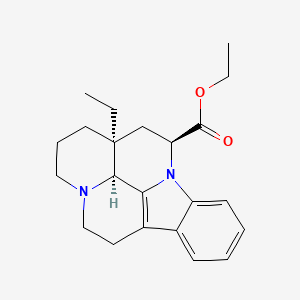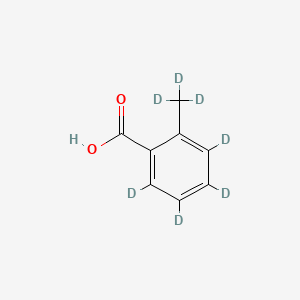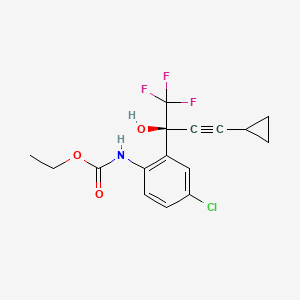
(R)-5-Hydroxymethyl Tolterodine Formate
説明
“®-5-Hydroxymethyl Tolterodine Formate” is a derivative of Tolterodine . Tolterodine is a potent muscarinic receptor antagonist used in the treatment of overactive urinary bladder (OAB) syndrome . It is chiral and is currently marketed as the l-tartrate salt of the ®-enantiomer .
Synthesis Analysis
The synthesis of the pharmaceutical ®-tolterodine is reported using lithiation/borylation-protodeboronation of a homoallyl carbamate as the key step . This step was tested with two permutations: an electron-neutral aryl Li-carbamate reacting with an electron-rich boronic ester and an electron-rich aryl Li-carbamate reacting with an electron-neutral boronic ester .Molecular Structure Analysis
Tolterodine contains a single chirality center and may therefore exist as two different enantiomers . The absolute configuration (AC) of Tolterodine has been established by X-ray diffractometry . A thorough ECD/VCD study of Tolterodine in different solvents and at variable temperatures was performed .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of ®-tolterodine have been described in detail . The key reaction involves the use of lithiation/borylation-protodeboronation methodology .科学的研究の応用
Chromatographic Analysis and Quantification
A study developed and validated a sensitive LC–MS–MS method for separating and quantifying tolterodine and its metabolite 5-hydroxymethyl tolterodine in human plasma. This method is crucial for pharmacokinetic studies and bioequivalence assessments in humans (Yadav et al., 2010).
Pharmacokinetic Studies
Another study presented a high-performance liquid chromatography method using tandem mass spectrometry for quantifying tolterodine and its major metabolites, including 5-hydroxymethyl tolterodine, in human plasma. This method was applied in a pharmacokinetic study, highlighting its importance in understanding the drug's behavior in the human body (Kim et al., 2017).
Electrochemical Behavior Analysis
Research focusing on the electrochemical behavior of 5-hydroxymethyl tolterodine used cyclic and differential pulse voltammetry. This study is significant for understanding the electrooxidation processes of the compound, which is essential in developing analytical methods and understanding its stability (Kučerová et al., 2016).
Development as a Prodrug
A review highlighted the design and development of fesoterodine as a prodrug of 5-hydroxymethyl tolterodine. This research is crucial for drug development, offering insights into optimizing the delivery and efficacy of the active metabolite for treating overactive bladder (Malhotra et al., 2009).
Ion Transfer Voltammetry for Detection
A study used ion transfer voltammetry at a polarized room-temperature ionic liquid membrane for evaluating and determining tolterodine, fesoterodine, and their metabolite 5-hydroxymethyl tolterodine in aqueous samples and urine. This research contributes to the development of sensitive analytical techniques for detecting these compounds (Langmaier et al., 2019).
作用機序
Target of Action
®-5-Hydroxymethyl Tolterodine Formate, also known as Tolterodine, is a potent muscarinic receptor antagonist . The primary target of this compound is the muscarinic receptor, which plays a crucial role in the nervous system, particularly in the contraction and relaxation of smooth muscles .
Mode of Action
Tolterodine interacts with its target, the muscarinic receptor, by binding to it and blocking its action. This antagonistic effect prevents the activation of the receptor by acetylcholine, a neurotransmitter. As a result, it inhibits involuntary muscle contractions in the bladder, thereby reducing the symptoms of overactive bladder syndrome .
Biochemical Pathways
By blocking these receptors, Tolterodine can alter these processes, leading to a reduction in symptoms such as urinary frequency and urgency .
Pharmacokinetics
The pharmacokinetics of Tolterodine involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, Tolterodine is almost completely absorbed, with peak serum concentrations observed within 1 hour post-dose . It is extensively metabolized, with different metabolic profiles observed in different species . The elimination of Tolterodine from the serum is rapid, with a half-life of less than 2 hours in all species . The compound’s bioavailability varies between species, ranging from 2-20% in rodents to 58-63% in dogs .
Result of Action
The primary result of Tolterodine’s action is the alleviation of symptoms associated with overactive bladder syndrome. This includes a reduction in urinary frequency, urgency, and incontinence . In a systematic review and meta-analysis, Tolterodine demonstrated significantly better improvement in body pain, general health, urinary symptoms, and work performance among patients after ureteral stent placement compared to α-adrenergic receptor blockers .
Safety and Hazards
特性
IUPAC Name |
2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol;formic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2.CH2O2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25;2-1-3/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3;1H,(H,2,3)/t20-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXSFRJSZLSBBRR-VEIFNGETSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C.C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Hydroxymethyl Tolterodine Formate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[2-(Acetylamino)phenyl]propargyl alcohol](/img/structure/B586221.png)
![N-Acetyl-S-[4-(2-pyridinyl)benzyl]-L-cysteine](/img/structure/B586223.png)